

A Technical Guide to the Thermochemical Data of Cyclopropanecarbonyl Chloride

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Compound of Interest

Compound Name: Cyclopropanecarbonyl chloride

Cat. No.: B1347094

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Introduction

Cyclopropanecarbonyl chloride is a key building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. Its strained cyclopropyl ring imparts unique conformational constraints and metabolic stability to target molecules. A thorough understanding of the thermochemical properties of this reagent is crucial for reaction optimization, process safety, and the development of robust synthetic routes. This technical guide provides an in-depth overview of the methodologies used to determine the thermochemical data of **cyclopropanecarbonyl chloride**, even in the absence of extensive publicly available experimental values for this specific compound.

Data Presentation

While specific experimental thermochemical data for **cyclopropanecarbonyl chloride** is not readily available in the current literature, this section outlines the key parameters of interest and provides data for the parent cyclopropane molecule for comparative purposes.

Table 1: Physical Properties of **Cyclopropanecarbonyl Chloride**

Property	Value
Molecular Formula	C ₄ H ₅ ClO
CAS Number	4023-34-1
Molecular Weight	104.53 g/mol
Boiling Point	119 °C
Density	1.152 g/mL at 25 °C
Refractive Index	1.452 at 20 °C

Table 2: Thermochemical Data for Cyclopropane (for reference)

Property	Value (kJ/mol)
Standard Enthalpy of Formation (ΔH_f°)	+53.3
Standard Molar Entropy (S°)	237.4
Heat Capacity (C_p)	55.6 J/(mol·K)

Experimental Protocols for Thermochemical Data Determination

The determination of thermochemical data for compounds like **cyclopropanecarbonyl chloride** relies on well-established experimental techniques. The following are detailed methodologies for key experiments.

Combustion Calorimetry

Combustion calorimetry is the primary method for determining the standard enthalpy of formation (ΔH_f°) of organic compounds.

Methodology:

- **Sample Preparation:** A precisely weighed sample of high-purity **cyclopropanecarbonyl chloride** is placed in a sample holder within a high-pressure vessel known as a "bomb."

- **Bomb Preparation:** The bomb is charged with a known amount of pure oxygen to a pressure of approximately 30 atm. A small, known amount of water is added to the bomb to ensure that the final products are in their standard states.
- **Calorimeter Assembly:** The sealed bomb is placed in a calorimeter, which is a container filled with a known mass of water. The calorimeter is equipped with a high-precision thermometer and a stirrer.
- **Ignition and Data Collection:** The sample is ignited by passing an electric current through a fuse wire. The temperature of the water in the calorimeter is monitored and recorded at regular intervals before, during, and after the combustion.
- **Data Analysis:** The heat released by the combustion reaction is calculated from the temperature change of the calorimeter and its heat capacity. The heat capacity of the calorimeter is determined in a separate experiment by burning a standard substance with a known heat of combustion, such as benzoic acid. Corrections are made for the heat of ignition and the formation of any side products (e.g., nitric acid from residual nitrogen in the bomb). The standard enthalpy of combustion is then used to calculate the standard enthalpy of formation using Hess's Law.

Reaction Calorimetry

Reaction calorimetry is used to measure the enthalpy change of a specific chemical reaction. For **cyclopropanecarbonyl chloride**, a relevant reaction would be its hydrolysis.

Methodology:

- **Calorimeter Setup:** A reaction calorimeter, which allows for the controlled mixing of reactants and precise temperature measurement, is used. The calorimeter is calibrated to determine its heat capacity.
- **Reactant Preparation:** A known amount of **cyclopropanecarbonyl chloride** is placed in a sealed ampoule within the calorimeter. The calorimeter is filled with a known volume of a suitable solvent, typically water or an aqueous base.
- **Reaction Initiation:** Once thermal equilibrium is reached, the ampoule is broken to initiate the hydrolysis reaction.

- **Temperature Monitoring:** The temperature of the reaction mixture is recorded as a function of time until the reaction is complete and the temperature has stabilized.
- **Enthalpy Calculation:** The enthalpy of reaction is calculated from the observed temperature change, the heat capacity of the calorimeter and its contents, and the number of moles of the limiting reactant.

Computational Protocols for Thermochemical Data Prediction

In the absence of experimental data, computational chemistry provides powerful tools for the accurate prediction of thermochemical properties.

Density Functional Theory (DFT)

DFT is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems.

Methodology:

- **Structure Optimization:** The 3D structure of **cyclopropanecarbonyl chloride** is optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
- **Frequency Calculation:** A frequency calculation is performed on the optimized structure to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.
- **Energy Calculation:** A single-point energy calculation is performed using a higher level of theory or a larger basis set to obtain a more accurate electronic energy.
- **Thermochemical Data Calculation:** The standard enthalpy of formation, entropy, and heat capacity are calculated from the electronic energy, ZPVE, and thermal corrections.

High-Accuracy Composite Methods (G3, CBS-QB3, W1)

These methods combine calculations at different levels of theory and with different basis sets to achieve high accuracy in thermochemical predictions.

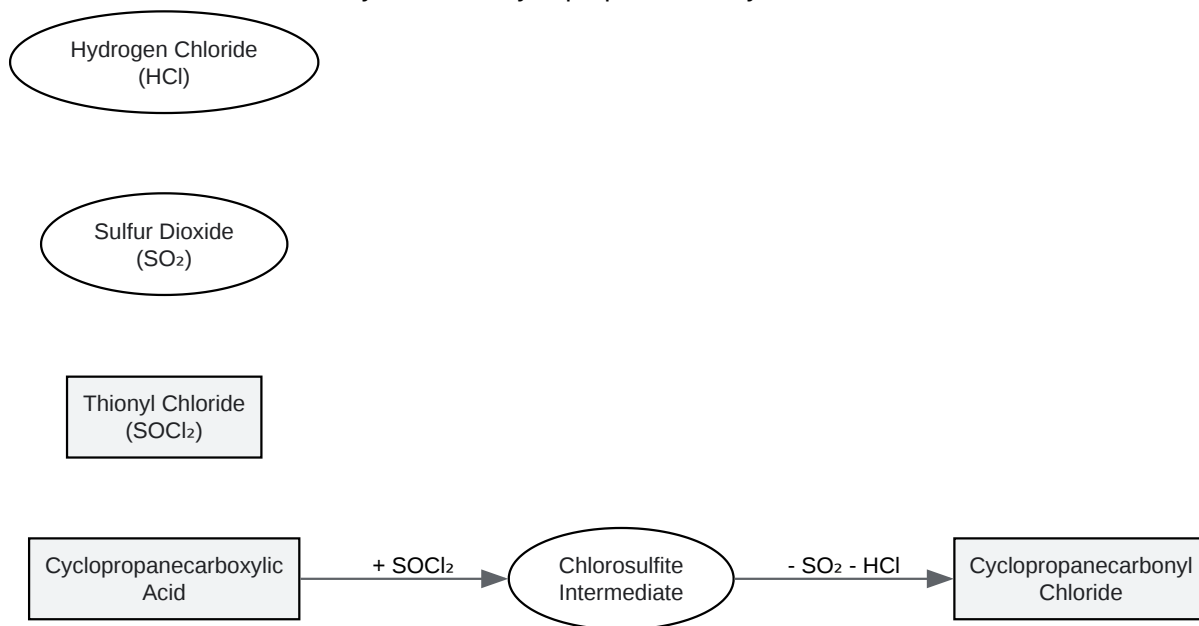
Methodology:

- **Geometry Optimization and Vibrational Frequencies:** The geometry is typically optimized and frequencies calculated at a lower level of theory (e.g., B3LYP/6-31G(d)).
- **Series of Single-Point Energy Calculations:** A series of single-point energy calculations are performed at higher levels of theory (e.g., MP2, CCSD(T)) with progressively larger basis sets.
- **Extrapolation to the Complete Basis Set Limit:** The energies are extrapolated to the complete basis set limit to reduce basis set truncation error.
- **Core Correlation and Other Corrections:** Corrections for core-electron correlation, relativistic effects, and spin-orbit coupling (if applicable) are added.
- **Final Thermochemical Data:** The final, highly accurate thermochemical data is assembled from these components.

Visualizations

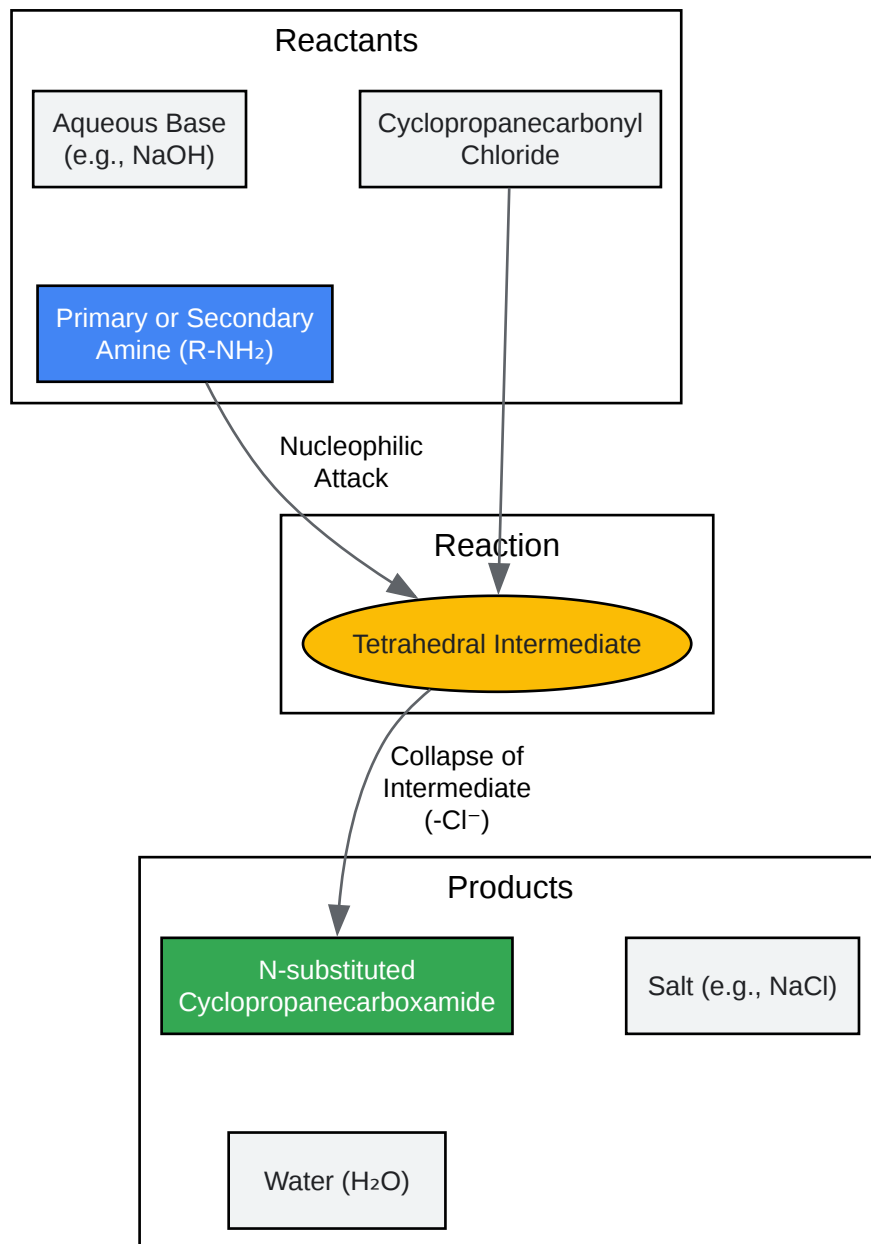
The following diagrams, generated using the DOT language, illustrate key chemical processes involving **cyclopropanecarbonyl chloride**.

Synthesis of Cyclopropanecarbonyl Chloride

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Caption: Synthesis of **Cyclopropanecarbonyl Chloride**.

Schotten-Baumann Reaction of Cyclopropanecarbonyl Chloride



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Caption: Schotten-Baumann Reaction of **Cyclopropanecarbonyl Chloride**.

Conclusion

While direct experimental thermochemical data for **cyclopropanecarbonyl chloride** remains elusive in the public domain, this guide provides a comprehensive framework for its

determination. The experimental protocols for combustion and reaction calorimetry, alongside the detailed methodologies for high-accuracy computational chemistry, offer robust pathways for obtaining the necessary data. For researchers in drug development and process chemistry, the application of these methods will enable a more profound understanding of the energetic landscape of reactions involving this versatile building block, ultimately leading to more efficient, safe, and scalable synthetic processes.

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